molecular formula C16H17NO3S B2674134 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate CAS No. 1794777-08-4

2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate

Cat. No.: B2674134
CAS No.: 1794777-08-4
M. Wt: 303.38
InChI Key: KFERHGCQEPGJBB-UHFFFAOYSA-N
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Description

2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is a synthetic chemical compound designed for research and development applications, particularly in medicinal chemistry. Its structure incorporates a thiophene-2-carboxylate moiety, which is a recognized scaffold in the design of bioactive molecules . The amide linkage to the 4-ethylbenzyl group is a common feature used to modulate the compound's properties and interaction with biological targets. Thiophene-based derivatives have demonstrated significant potential in pharmaceutical research, with documented activities including apoptosis induction in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) . Furthermore, 2-aminothiophene cores are being actively investigated as candidates for the treatment of neglected tropical diseases like leishmaniasis . This combination of features makes this compound a valuable intermediate for researchers exploring new therapeutic agents in oncology, infectious diseases, and beyond. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-2-12-5-7-13(8-6-12)10-17-15(18)11-20-16(19)14-4-3-9-21-14/h3-9H,2,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFERHGCQEPGJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Key Differences :
    • Core Structure : Incorporates a tetrahydrobenzo[b]thiophene ring instead of a simple thiophene, enhancing rigidity.
    • Substituents : A 4-hydroxyphenyl group replaces the 4-ethylbenzyl moiety, introducing polarity via the hydroxyl group.
    • Ester Group : Ethyl ester at position 3 of the thiophene vs. thiophene-2-carboxylate in the target compound.
  • Synthesis: Achieved via a Petasis reaction in hexafluoroisopropanol (HFIP) with 22% yield, suggesting moderate efficiency .
  • Characterization : Validated by ¹H/¹³C NMR and HRMS-ESI (calculated m/z: 390.1370; experimental: 390.1370) .
(b) [2-[Benzyl(methyl)amino]-2-oxoethyl] 2-Thiophen-2-ylquinoline-4-carboxylate
  • Key Differences: Aromatic System: Quinoline-4-carboxylate replaces thiophene-2-carboxylate, introducing a fused heterocyclic system. Amino Group: Benzyl(methyl)amino vs. 4-ethylbenzylamino, altering steric and electronic profiles.
  • Physicochemical Properties: Molecular weight: 416.5 g/mol; XLogP3: 4.4 (indicative of moderate lipophilicity) . Higher topological polar surface area (87.7 Ų) compared to the target compound, likely due to the quinoline moiety .
(c) Ethyl 3-Bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
  • Key Differences: Substituents: Bromo and cyano groups at positions 3 and 4 of the thiophene, enhancing electrophilicity. Sulfur Linkage: A sulfanyl group bridges the thiophene to an ethoxycarbonylmethyl group.
  • Applications: Serves as an intermediate for thienopyrimidine derivatives, highlighting the role of electron-withdrawing groups in directing reactivity .

Physicochemical and Pharmacokinetic Trends

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Key Functional Groups
Target Compound (hypothetical) ~349.4 ~3.8* 5 8 Thiophene-2-carboxylate, 4-ethylbenzyl
Compound 6o 390.4 N/A 5 7 Tetrahydrobenzo[b]thiophene, 4-hydroxyphenyl
Quinoline Derivative 416.5 4.4 5 7 Quinoline-4-carboxylate, benzyl(methyl)amino
Bromo-Cyano Thiophene ~370.2 ~2.5* 6 6 Bromo, cyano, sulfanyl

*Estimated based on structural analogs.

  • Lipophilicity: The 4-ethylbenzyl group in the target compound likely increases XLogP3 compared to the hydroxylated analog (6o) but reduces it relative to the quinoline derivative .
  • Synthetic Complexity : The target compound’s synthesis may parallel that of 6o, requiring specialized solvents (e.g., HFIP) and chromatographic purification .

Biological Activity

The compound 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a thiophene ring and an amine functional group, contributing to its unique chemical behavior. Its molecular formula is C15H17N1O3SC_{15}H_{17}N_{1}O_{3}S, with a molecular weight of 293.37 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene carboxylates have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives. These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . For example, the structural similarity to known anticancer agents suggests that this compound could inhibit tumor growth by targeting specific oncogenic pathways.

The biological activity of this compound is likely mediated through interactions with cellular targets such as enzymes or receptors. The presence of the ethylbenzylamine moiety may enhance binding affinity to specific proteins involved in cell signaling pathways, thereby modulating their activity .

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various thiophene derivatives, this compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Target Pathogen
This compound32E. coli
Ethyl 4-bromo-2-chlorobenzoate16Staphylococcus aureus

Case Study: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The IC50 value was determined to be 25 µM, indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest

Q & A

Q. Advanced

  • Replicate Studies : Ensure consistency across multiple assays .
  • Purity Verification : Use HPLC to rule out impurities affecting results .
  • Concentration Gradients : Test a range of concentrations to identify dose-dependent effects .
  • Target-Specific Assays : Compare activity against structurally similar targets (e.g., bacterial vs. fungal enzymes) .

What computational modeling strategies are recommended to predict the interaction between this compound and potential enzyme targets?

Q. Advanced

  • Molecular Docking : Use software like AutoDock to simulate binding with enzymes (e.g., cytochrome P450 or kinases) .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends .
  • MD Simulations : Assess binding stability over time under physiological conditions .

What are the primary functional groups in this compound that dictate its chemical reactivity?

Q. Basic

  • Thiophene Ring : Participates in electrophilic substitution (e.g., halogenation) .
  • Ester Group : Undergoes hydrolysis or aminolysis .
  • Oxoethyl Linker : Prone to nucleophilic attack or reduction to alcohol .
  • 4-Ethylbenzylamine : Facilitates hydrogen bonding with biological targets .

How to design a structure-activity relationship (SAR) study to elucidate the contribution of the 4-ethylbenzyl moiety to bioactivity?

Q. Advanced

  • Analog Synthesis : Replace the 4-ethyl group with methyl, propyl, or halogen substituents .
  • Biological Testing : Compare IC₅₀ values against controls in cytotoxicity or enzyme inhibition assays .
  • Computational Analysis : Calculate steric/electronic parameters (e.g., logP, molar refractivity) to correlate with activity .

Based on structural analogs, what biological targets are plausible for this compound?

Q. Basic

  • Antimicrobial Targets : Bacterial DNA gyrase or fungal lanosterol demethylase, inferred from similar thiophene derivatives .
  • Anti-Inflammatory Targets : COX-2 inhibition, common in chromenone-containing analogs .
  • Anticancer Targets : Kinase inhibition (e.g., EGFR or VEGFR) due to aromatic and hydrogen-bonding motifs .

What strategies can mitigate solubility challenges during in vitro biological evaluation of this compound?

Q. Advanced

  • Co-Solvents : Use DMSO or cyclodextrins to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

How to address potential toxicity concerns identified in preliminary assays for thiophene-2-carboxylate derivatives?

Q. Advanced

  • Structural Modification : Replace toxic groups (e.g., chloroacetamido) with safer alternatives (e.g., hydroxyl or amine) .
  • In Silico Toxicity Prediction : Use tools like ProTox-II to predict hepatotoxicity or mutagenicity .
  • In Vivo Profiling : Conduct acute toxicity studies in rodent models to establish safe dosage ranges .

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